molecular formula C10H8Br2O2 B6173769 rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans CAS No. 2350548-10-4

rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans

Cat. No. B6173769
CAS RN: 2350548-10-4
M. Wt: 320
InChI Key:
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Description

Rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans (also known as DBCP-T) is a synthetic organic compound with a wide range of applications in science and industry. It is a colorless, crystalline solid with a molecular weight of 431.2 g/mol and a melting point of 81-83 °C. DBCP-T is a derivative of the cyclopropane ring system and is used in a variety of syntheses and reactions. It is also used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

DBCP-T has a variety of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of metal complexes, such as palladium, ruthenium, and platinum complexes, which have potential applications in catalysis and drug delivery. Additionally, DBCP-T is used in the synthesis of other cyclopropylcarboxylic acids, which have potential applications in biochemistry and medicine.

Mechanism of Action

The mechanism of action of DBCP-T is not fully understood. However, it is believed that the cyclopropane ring system of the compound plays an important role in its reactivity. The cyclopropane ring system is believed to be able to form hydrogen bonds with other molecules, allowing it to act as a catalyst in certain reactions. Additionally, the cyclopropane ring system is believed to be able to interact with other molecules in the environment, allowing it to act as a ligand in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBCP-T are not fully understood. However, it is believed that the compound may have toxic effects on humans, as it has been shown to be mutagenic in some animal studies. Additionally, the compound has been shown to have a disruptive effect on the endocrine system, leading to reproductive toxicity and birth defects in some animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using DBCP-T in laboratory experiments include its availability, low cost, and wide range of applications. Additionally, the compound has a relatively low toxicity and is relatively stable in the environment. However, there are some limitations to using DBCP-T in laboratory experiments. For example, the compound is not water soluble, making it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in organic syntheses.

Future Directions

There are several potential future directions for the use of DBCP-T. For example, the compound could be used to develop new pharmaceuticals, agrochemicals, and dyes. Additionally, the compound could be used to develop new metal complexes, which could have potential applications in catalysis and drug delivery. Additionally, the compound could be used to develop new cyclopropylcarboxylic acids, which could have potential applications in biochemistry and medicine. Finally, the compound could be used to study the mechanism of action of other compounds, as well as to study the biochemical and physiological effects of other compounds.

Synthesis Methods

DBCP-T can be synthesized by the reaction of 1,2-dibromo-3-chloropropane with sodium carboxymethylcyclohexane in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through the formation of a cyclopropylcarboxylic acid intermediate, which is then reacted with the sodium carboxymethylcyclohexane to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans involves the following steps: bromination, Grignard reaction, cyclopropanation, and carboxylation.", "Starting Materials": [ "Benzene", "Bromine", "Magnesium", "Diethyl ether", "3,4-dibromotoluene", "Ethylmagnesium bromide", "Ethylene", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "Bromination of benzene with bromine to obtain 3,4-dibromotoluene", "Preparation of ethylmagnesium bromide by reacting magnesium with ethyl bromide in diethyl ether", "Grignard reaction of 3,4-dibromotoluene with ethylmagnesium bromide to obtain 1-(3,4-dibromophenyl)ethanol", "Dehydration of 1-(3,4-dibromophenyl)ethanol to obtain 1-(3,4-dibromophenyl)ethylene", "Cyclopropanation of 1-(3,4-dibromophenyl)ethylene with diazomethane to obtain rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane", "Carboxylation of rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane with carbon dioxide in the presence of hydrochloric acid and sodium hydroxide to obtain rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid", "Purification of rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid by recrystallization from methanol and ethyl acetate", "Neutralization of the recrystallized product with sodium bicarbonate and drying with sodium sulfate" ] }

CAS RN

2350548-10-4

Product Name

rac-(1R,2R)-2-(3,4-dibromophenyl)cyclopropane-1-carboxylic acid, trans

Molecular Formula

C10H8Br2O2

Molecular Weight

320

Purity

95

Origin of Product

United States

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